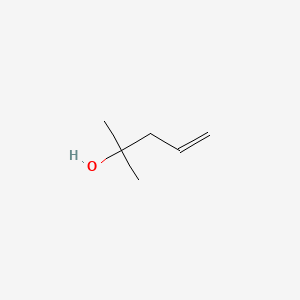

2-Methyl-4-penten-2-ol

説明

Nomenclature and Structural Isomerism of 2-Methyl-4-penten-2-ol and Related Pentenols

The systematic naming and understanding of the structural variations of this compound and its related isomers are fundamental to its study in chemistry.

IUPAC and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring clarity and avoiding ambiguity. For this compound, the IUPAC name is derived by identifying the longest carbon chain containing the principal functional group (the hydroxyl group of the alcohol). youtube.com In this case, the longest chain is a pentene chain. The "pent-" indicates a five-carbon chain, "-en-" signifies the presence of a double bond, and "-ol" denotes the hydroxyl group. youtube.com The numbers in the name specify the locations of these features: the hydroxyl group is on the second carbon, the methyl group is also on the second carbon, and the double bond is between the fourth and fifth carbons. chegg.com

| Type | Name |

| IUPAC Name | This compound |

| Synonym | Allyldimethylcarbinol |

| Synonym | 1-Pentene-4-ol, 4-methyl |

| Synonym | 4-Penten-2-ol (B1585244), 2-methyl- |

| Systematic Name | 2-Methylpent-4-en-2-ol |

A table of common IUPAC names and synonyms for this compound. nist.gov

Molecular Formula and Molecular Weight in Chemical Research

The molecular formula for this compound is C6H12O. nist.govchemspider.comsigmaaldrich.comnih.gov This formula indicates that each molecule of the compound is composed of six carbon atoms, twelve hydrogen atoms, and one oxygen atom. The molecular weight, which is the sum of the atomic weights of all atoms in the molecule, is approximately 100.16 g/mol . ontosight.ainist.govsigmaaldrich.com This information is crucial for stoichiometric calculations in chemical reactions and for various analytical techniques.

| Property | Value |

| Molecular Formula | C6H12O |

| Molecular Weight | 100.16 g/mol |

| Monoisotopic Mass | 100.088815 Da |

A table of the molecular properties of this compound. chemspider.comsigmaaldrich.com

Structural Characteristics: Branched Alkene and Tertiary Alcohol Functionality

The structure of this compound is characterized by two key functional groups: a branched alkene and a tertiary alcohol. chemspider.comsigmaaldrich.com The alkene portion of the molecule is the carbon-carbon double bond, which makes the compound unsaturated. The alcohol is classified as tertiary because the carbon atom bonded to the hydroxyl (-OH) group is also bonded to three other carbon atoms. chemspider.com This tertiary nature influences its reactivity, often making it resistant to oxidation under mild conditions. The combination of these two functional groups provides multiple sites for chemical reactions, making it a versatile intermediate in organic synthesis.

Chirality and Stereochemical Considerations of Unsaturated Alcohols in Synthetic Design

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. libretexts.org While this compound itself is not chiral, the broader class of unsaturated alcohols often contains chiral centers, which are critical in synthetic design, particularly in the synthesis of complex, biologically active molecules. nih.gov The stereochemistry of these alcohols can be controlled and utilized in reactions like the Sharpless asymmetric epoxidation, which allows for the selective oxidation of one enantiomer of an allylic alcohol. nih.gov This control over stereochemistry is paramount in the synthesis of pharmaceuticals, where different enantiomers can have vastly different biological effects.

Historical Context and Significance in Organic Chemistry Research

While specific historical details on the discovery of this compound are not extensively documented, its significance lies within the broader development of organic synthesis and the study of allylic alcohols. The ability to synthesize and manipulate molecules with multiple functional groups, such as this tertiary allylic alcohol, has been a central theme in the advancement of organic chemistry. Its utility as an intermediate can be seen in various synthetic routes. For instance, it can be synthesized from diacetone alcohol through a reduction process. google.com

Current Research Landscape and Future Directions for this compound

Current research involving this compound and related unsaturated alcohols is focused on their application as versatile building blocks in the synthesis of more complex molecules. ontosight.ai For example, it is used as a precursor in the synthesis of certain flavors and fragrances. ontosight.ai Its derivatives may also find applications in the pharmaceutical industry. ontosight.ai

Future research is likely to continue exploring the reactivity of this and other unsaturated alcohols in developing novel synthetic methodologies. The strategic placement of the tertiary alcohol and the double bond allows for a wide range of chemical transformations, making it a valuable tool for creating complex molecular architectures. As the demand for sophisticated organic molecules in various fields, from materials science to medicine, continues to grow, the importance of versatile building blocks like this compound is expected to increase.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4,7H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOPRNGQFQWYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211464 | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-97-5 | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-4-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-PENTEN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Q68G4313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 4 Penten 2 Ol

Catalytic Synthesis Approaches

Catalytic methods offer efficient pathways to 2-methyl-4-penten-2-ol, utilizing various starting materials and catalytic systems to optimize yield and reaction conditions.

Reaction of Isobutene with Formaldehyde under Catalytic Conditions

The synthesis of 1,1,1-trihalogeno-4-methyl-4-penten-2-ol can be achieved through the reaction of isobutene with 1,1,1-trihalogenoacetaldehydes, such as chloral (B1216628) or bromal. This reaction is effectively promoted by the presence of an acid catalyst. google.com Lewis acids like aluminum chloride or tin tetrachloride have been shown to catalyze this transformation. google.com Organic acids, including sulfonic acids such as benzenesulfonic acid and various toluenesulfonic acids, also serve as effective catalysts for this process. google.com

Industrial-Scale Production via Continuous Flow Reactors with Acidic Ion-Exchange Resins

Continuous flow reactors are instrumental in the industrial-scale synthesis of various chemical compounds. The design of these reactors is crucial for managing reactive intermediates and enabling reactions with gaseous reagents. cardiff.ac.uk For industrial processes that may involve solid-liquid biphasic systems, continually stirred tank reactors (CSTRs) are employed to prevent blockages and facilitate reactions like macrocyclisations. cardiff.ac.uk Acidic ion-exchange resins are utilized in various applications, including the adsorption of specific ions from solutions. For instance, strong acid cation resins based on polystyrene have been studied for their ion-exchange capabilities. journalssystem.com

Dehydration of 2-Methyl-2,4-pentanediol to 4-Methyl-4-penten-2-ol (B1580817) using Montmorillonite-Supported Ferric Chloride Catalysts

The dehydration of 2-methyl-2,4-pentanediol is a key step in the production of various unsaturated alcohols. 2-Methyl-2,4-pentanediol, also known as hexylene glycol, is produced industrially through the hydrogenation of diacetone alcohol. wikipedia.orgchemicalbook.com This chiral diol exists as two enantiomers, (4R)-(-) and (4S)-(+). wikipedia.org

The efficiency of catalytic reactions is highly dependent on the optimization of catalyst loading and reaction temperature. For the isomerization of 1,1,1-trihalogeno-4-methyl-4-penten-2-ol, transition metal or transition metal compound catalysts are used in amounts ranging from 0.001 to 30 wt.%, with a preferred range of 0.1 to 10 wt.%, based on the weight of the starting material. google.com This isomerization is typically conducted at temperatures between 100°C and 250°C, with a more favorable range being 140°C to 200°C. google.com

In a specific synthetic example, a 2000ml autoclave equipped with mechanical stirring and a thermostat is utilized. chemicalbook.com After the reaction is complete, the excess reactant is recovered for subsequent batches. The reaction mixture is then filtered to separate the catalyst, which is also reused. chemicalbook.com The filtrate undergoes rectification to isolate the product from the solvent. chemicalbook.com

One-Step Synthesis Methodologies Employing Binary Solvent Systems (e.g., Benzene/Tetrahydrofuran)

A one-step synthesis of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol has been developed. chemicalbook.com In this process, a toluene (B28343) solution of acetaldehyde (B116499) is reacted with isobutylene (B52900) in the presence of a solid acid catalyst. chemicalbook.com The reaction is carried out in a 2000ml autoclave at 120°C with a stirring speed of 800 rpm. chemicalbook.com After 5 hours, the reaction yields a mixture of the two products with a total yield of 95.7%. chemicalbook.com The molar ratio of 4-methyl-3-en-2-pentanol to 4-methyl-4-en-2-pentanol in the final product is 4:1. chemicalbook.com

Data Tables

Data sourced from a patented synthesis process. chemicalbook.com

Aldol (B89426) Addition Reactions for 4-Methyl-4-penten-2-ol Preparation (e.g., Acetaldehyde and Isobutylene)

The aldol addition reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.comorganic-chemistry.org It typically involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. pressbooks.pub In a specific application, 4-methyl-4-penten-2-ol can be synthesized via the aldol addition of acetaldehyde and isobutylene. This process represents a variation of the classic aldol reaction, where isobutylene effectively acts as the enolate precursor. chemicalbook.com

The reaction proceeds by the electrophilic addition of the carbonyl group from acetaldehyde to the double bond of isobutylene. This synthesis route is notable as it directly constructs the carbon skeleton of the target molecule from readily available starting materials. chemicalbook.com

The efficiency of the aldol addition between acetaldehyde and isobutylene is significantly enhanced by the use of a solid acid catalyst. chemicalbook.com A notable example is a composite catalyst consisting of silicotungstic acid (HSiW) and vanadium(V) oxide (V2O5) supported on silica (B1680970) (SiO2). chemicalbook.comtsijournals.com

In this system, the supported catalyst provides the acidic sites necessary to facilitate the reaction. chemicalbook.comtsijournals.com The solid nature of the HSiW-V2O5-SiO2 catalyst is advantageous as it can be easily separated from the reaction mixture by filtration and subsequently reused, which is a key aspect of sustainable chemical processing. chemicalbook.com One documented preparation involves adding V2O5 to a suspension of SiO2 in a solvent, followed by stirring and evaporation to yield the solid supported catalyst. tsijournals.com

The yield and selectivity of the synthesis of 4-methyl-4-penten-2-ol are highly dependent on the reaction conditions. A specific study using an HSiW-V2O5-SiO2 catalyst in a toluene solvent demonstrates the interplay of these factors. The reaction, conducted in a mechanically stirred autoclave, showed complete conversion of acetaldehyde after 5 hours under optimized conditions. chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of 4-Methyl-4-penten-2-ol

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 120°C | chemicalbook.com |

| Pressure | 0.60 MPa | chemicalbook.com |

| Stirring Speed | 800 rpm | chemicalbook.com |

| Reaction Time | 5 hours | chemicalbook.com |

| Overall Yield | 95.7% | chemicalbook.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound provides a practical context for applying these principles, focusing on catalysis, atom economy, and waste minimization. nih.gov

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org Catalysts, like the HSiW-V2O5-SiO2 system, are used in small amounts and can be recycled, which minimizes waste. chemicalbook.com The development of solid, reusable catalysts is a significant step towards creating more environmentally benign synthetic processes. These systems avoid the often difficult separation processes associated with homogeneous catalysts and reduce the generation of chemical waste. chemicalbook.com

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. qut.edu.auyoutube.com Addition reactions are inherently atom-economical because they incorporate all the atoms of the starting materials into the final product, generating few or no by-products. nih.gov

The synthesis of 4-methyl-4-penten-2-ol from acetaldehyde and isobutylene is an example of an atom-economical addition. Further waste reduction is achieved through practical measures such as recovering and reusing the solid acid catalyst and recycling any excess isobutylene for subsequent reaction batches. chemicalbook.com This approach moves beyond theoretical yield to minimize the actual waste produced per kilogram of product, a concept quantified by the E-factor. nih.gov

A significant portion of waste in chemical processes comes from solvents. mit.edu Therefore, a key goal of green chemistry is to conduct reactions in solvent-free conditions or to minimize solvent use. While the documented synthesis of 4-methyl-4-penten-2-ol uses toluene as a solvent, the principles of green chemistry encourage the exploration of solvent-free alternatives. chemicalbook.com Research into similar reactions has shown that some can be performed under solvent-less conditions, often with the aid of a solid catalyst. tsijournals.comgoogle.com Minimizing solvent use not only reduces waste but can also simplify the purification process and lower energy consumption. mit.edu

Applications of 2 Methyl 4 Penten 2 Ol in Advanced Synthesis and Materials Science

Precursor in Organic Synthesis for Complex Molecules

2-Methyl-4-penten-2-ol is a valuable and versatile intermediate in the field of organic synthesis. ontosight.ai Its chemical structure, which features both a tertiary alcohol functional group and a terminal alkene, allows for a diverse range of chemical reactions, making it an important starting material for the creation of more complex molecules. ontosight.ai This bifunctionality enables chemists to selectively target one group while preserving the other for subsequent transformations, a key strategy in multi-step synthesis.

The presence of a hydroxyl group allows this compound to be a precursor for several important classes of organic compounds.

Esters: The formation of esters from this compound can be achieved, although direct reaction with a carboxylic acid (Fischer esterification) is often inefficient for tertiary alcohols due to steric hindrance. youtube.com More effective methods involve the use of more reactive acylating agents, such as acid chlorides or acid anhydrides, which readily react with the tertiary alcohol to form the corresponding ester.

Ethers: Ethers can be synthesized from this compound using methods such as the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the initial conversion of the alcohol to its conjugate base, an alkoxide, by a strong base like sodium hydride. libretexts.org The resulting alkoxide then acts as a potent nucleophile, displacing a halide from a primary alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comlibretexts.org Another synthetic route is the alkoxymercuration-demercuration of an alkene, where an alkene is treated with an alcohol in the presence of a mercury salt, followed by reduction. libretexts.orglibretexts.org

Ketones: While oxidation of the tertiary alcohol is not a direct route to ketones, the alkene moiety of this compound can be manipulated to produce a ketone. libretexts.org A common method is ozonolysis, which involves cleaving the carbon-carbon double bond with ozone. libretexts.orgyoutube.comyoutube.com A subsequent reductive work-up of the intermediate ozonide yields two carbonyl compounds. In the case of this compound, this would result in a ketone and formaldehyde.

| Reactant | Reagent(s) | Product Class |

| This compound | Acid Chloride / Acid Anhydride | Ester |

| This compound | 1. NaH 2. Primary Alkyl Halide | Ether |

| This compound | 1. O₃ 2. Reductive Work-up | Ketone |

Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Their complex structures necessitate intricate synthetic pathways. While direct evidence for the use of this compound in major prostaglandin (B15479496) syntheses is not prominent in the surveyed literature, its structural elements are found in key intermediates. For example, the synthesis of prostaglandin I2 (prostacyclin) methyl ester has been accomplished using starting materials like 2-(cyclopent-2-enyl) derivatives, which are then elaborated through a series of reactions including halogenoetherification and Baeyer-Villiger oxidation. electronicsandbooks.com The ability to construct complex carbon skeletons makes simple alkenols like this compound potential, though perhaps not primary, building blocks in the broader field of prostaglandin synthesis.

The allylic alcohol functionality in this compound allows for the formation of organometallic intermediates, such as α-allyltitanium complexes. These complexes are typically generated by the reaction of an allylic alcohol or its derivative with a suitable titanium reagent. While specific studies detailing the formation of an α-allyltitanium complex from this compound were not identified in the search, this class of reagents is known to be highly useful in organic synthesis, particularly for stereoselective carbon-carbon bond formation.

The structure of this compound is well-suited for the synthesis of substituted tetrahydrofuran (B95107) rings through intramolecular cyclization. The hydroxyl group can act as an internal nucleophile, attacking the double bond under acidic conditions or in the presence of an electrophile. This type of reaction, often referred to as electrophilic cyclization or specifically oxymercuration-demercuration if mercury reagents are used, is a powerful method for constructing five-membered oxygen-containing heterocycles. The synthesis of tetrahydrofuran derivatives is of significant interest as this structural motif is present in many natural products and biologically active compounds. organic-chemistry.orgresearchgate.net General methods for tetrahydrofuran synthesis include the cyclization of chloropolyols in water and the (3 + 2)-annulation of cyclopropanes with aldehydes. organic-chemistry.org

| Starting Material Type | Reaction Type | Product |

| Unsaturated Alcohol | Intramolecular Electrophilic Cyclization | Tetrahydrofuran Derivative |

| Chloropolyol | Cyclization | Tetrahydrofuranol |

| Quaternary Donor Site Cyclopropane and Aldehyde | (3 + 2)-Annulation | Pentasubstituted Tetrahydrofuran |

The oxidation of a tertiary alcohol like the one in this compound to a carbonyl compound is not a direct transformation. However, the corresponding aldehyde, 2-methyl-4-pentenal, can be synthesized from related structures. nih.gov For instance, the hydroboration-oxidation of a terminal alkyne proceeds with anti-Markovnikov selectivity to yield an aldehyde after tautomerization of the initial enol product. youtube.com Alternatively, selective oxidation of a primary alcohol is a common method for preparing aldehydes. libretexts.orgyoutube.com Therefore, while this compound itself is not directly oxidized to the aldehyde, it is part of a family of C6 isomers that can be interconverted to produce 2-methyl-4-pentenal.

A significant application of this compound is its role as an intermediate in the synthesis of 4-chloro-2-methyl-1-pentene. chemicalbook.com This chlorinated derivative is, in turn, a precursor for the synthesis of more complex molecules with potential pharmaceutical applications. chemicalbook.com Specifically, it is a derivative of 3-chloro-2-methyl-1-propene, which has been used in the synthesis of 2-S-substituted pyrimidines. chemicalbook.com These pyrimidine (B1678525) analogues have been investigated as antimetabolites of nucleic acid precursors, a class of drugs often used in cancer therapy. chemicalbook.com

| Precursor | Intermediate | Application Area |

| This compound | 4-Chloro-2-methyl-1-pentene | Synthesis of antimetabolites for cancer therapy |

Ligand in Metal Coordination Chemistry

The utility of unsaturated alcohols and their isomers in catalysis highlights the potential reactivity of compounds like this compound. Although direct studies detailing this compound as a ligand for preparing specific catalytic complexes are not extensively documented in available literature, the reactivity of its structural isomers and analogs provides insight into its potential roles.

The catalytic activity of metal complexes is highly dependent on the ligands that coordinate to the metal center. The structural features of this compound, namely its hydroxyl group and the carbon-carbon double bond, offer potential coordination sites for metal ions.

Research into the hydroformylation of olefins, a crucial industrial process for producing aldehydes, has demonstrated the use of a structural isomer, 2-methyl-2-pentene. In one study, the complex RuCl2(DMSO)4 was used as a catalytic precursor for the hydroformylation of 2-methyl-2-pentene, although the reaction was noted to be very slow, yielding a low amount of the desired aldehyde product. redalyc.org This suggests that while branched olefins can be substrates, they are less reactive than linear olefins under these conditions. redalyc.org

Role in Drug Discovery and Development

The exploration of small molecules in modulating biological pathways is a cornerstone of drug discovery. While this compound itself is primarily noted as a chemical intermediate, its derivatives and structurally related compounds have been investigated for their biological activity. ontosight.ai A significant area of related research focuses on the interaction of specific fragrance molecules with olfactory receptors expressed outside the nose, such as in the skin, to elicit therapeutic effects.

It is important to clarify that the prominent research concerning hair growth and the olfactory receptor OR2AT4 involves the synthetic sandalwood odorant, Sandalore® (chemical name: 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol), and not this compound. smolecule.comcereslab.comgivaudan.comnih.gov Sandalore®, also referred to as sandal pentanol (B124592), is a structurally more complex pentanol derivative. cereslab.comgoogle.com

Recent studies have revealed that stimulating the olfactory receptor OR2AT4, which is expressed in human hair follicles, can modulate key cellular signaling pathways related to hair growth and cell survival. nih.govnih.gov The binding of an agonist to this receptor triggers downstream effects that influence the hair growth cycle.

Specifically, the stimulation of OR2AT4 in cultured human hair follicles by its agonist, Sandalore®, has been shown to modulate apoptotic signaling pathways, leading to a significant decrease in apoptosis (programmed cell death) in hair matrix keratinocytes. google.comnih.gov This anti-apoptotic effect is crucial for prolonging the growth phase of the hair follicle.

Furthermore, this interaction regulates key growth factors. Activation of OR2AT4 by Sandalore® leads to a significant decrease in the catagen-promoting (the transitional phase of hair growth) factor, Transforming Growth Factor-β2 (TGF-β2). nih.govgoogle.com Concurrently, it causes a significant increase in the production of the anagen-prolonging (the active growth phase) growth factor, Insulin-like Growth Factor-1 (IGF-1). nih.govnih.gov The pro-growth effect of Sandalore® appears to be mediated primarily through this IGF-1 signaling. nih.gov Additional research suggests that other pathways, including the p38/ERK1/2 and MSK1/2 pathways, may also be involved. nih.gov

The primary molecular interaction investigated in the context of hair growth is the binding of specific ligands to the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR) found in the outer root sheath of human hair follicles. nih.gov

Sandalore® has been identified as a potent agonist for OR2AT4. smolecule.comwikipedia.org Its binding activates the receptor, initiating the signaling cascades that promote hair growth. smolecule.com Conversely, the compound Phenirat® (chemical name: 2-Phenoxyethyl 2-methylpropanoate (B1197409) or phenoxyethyl isobutyrate) acts as an antagonist of OR2AT4. symrise.comscentspiracy.comchemicalbook.com When co-administered with Sandalore®, Phenirat® counteracts the agonist's effects, inhibiting the promotion of hair growth and demonstrating the specificity of the receptor-ligand interaction. google.comnih.gov

This compound serves as a building block in organic synthesis for creating more complex molecules. ontosight.ai Its derivatives may have applications in the synthesis of certain pharmaceuticals, although the compound itself is not typically a direct drug candidate. ontosight.ai It is known as an intermediate in the synthesis of other chemical reagents, such as 4-Chloro-4-methyl-1-pentene. chemicalbook.comchemicalbook.com

The potential for related structures is illustrated by patents for derivatives of methyl phenyl pentanol. For example, 2-methyl-4-phenyl-1-pentanol derivatives have been described for use in augmenting or enhancing the taste of medicinal products. google.com This highlights the role of pentanol-based structures in the broader pharmaceutical and consumable materials industries.

A significant finding in dermatological research is that the olfactory receptor OR2AT4 acts as a modulator of human hair growth. nih.govnih.gov The epithelium of human hair follicles expresses this receptor, which can be targeted by specific odorant molecules to influence the hair cycle. nih.gov

Ex vivo studies using organ-cultured human scalp hair follicles have demonstrated that stimulation of OR2AT4 with the synthetic sandalwood odorant, Sandalore®, prolongs the anagen (growth) phase of the hair cycle. nih.govnih.gov This effect is achieved by reducing apoptosis in hair matrix keratinocytes and increasing the secretion of the key hair growth-promoting factor, IGF-1. nih.gov In contrast, blocking the receptor with the antagonist Phenirat® or silencing the OR2AT4 gene inhibits hair growth. nih.govnih.gov These findings identify OR2AT4 as a potential therapeutic target for treating hair loss, with agonists like Sandalore® showing promise as hair growth-promoting agents. nih.gov

Data Tables

Table 1: Modulation of Cellular Signaling by the OR2AT4 Agonist Sandalore®

| Target | Agonist / Antagonist | Effect | Outcome | Reference(s) |

| Olfactory Receptor OR2AT4 | Sandalore® (Agonist) | Activation of Receptor | Initiates downstream signaling | smolecule.comnih.govnih.gov |

| Olfactory Receptor OR2AT4 | Phenirat® (Antagonist) | Inhibition of Receptor | Blocks agonist-induced effects | google.comnih.gov |

| Apoptosis Pathway | Sandalore® (Agonist) | Decrease in Apoptosis | Prolongs hair matrix keratinocyte survival | google.comnih.gov |

| IGF-1 (Growth Factor) | Sandalore® (Agonist) | Increased Production | Promotes and prolongs anagen (growth) phase | nih.govnih.gov |

| TGF-β2 (Growth Factor) | Sandalore® (Agonist) | Decreased Expression | Reduces promotion of catagen (transition) phase | nih.govgoogle.com |

Contribution to Flavor and Fragrance Formulations

This compound, an unsaturated tertiary alcohol, holds a specialized position within the flavor and fragrance industry. ontosight.ai While not typically used as a direct fragrance or flavor agent in final formulations, its true value lies in its function as a versatile precursor and intermediate for synthesizing more complex molecules with desirable organoleptic properties. ontosight.aismolecule.com Its chemical structure, featuring both a double bond and a hydroxyl group, provides reactive sites for a variety of chemical transformations.

This compound is described as a colorless liquid with a "characteristic odor". ontosight.ai However, it is generally not incorporated into products for its own scent profile. thegoodscentscompany.comthegoodscentscompany.com Its primary utility in the fragrance sector is not as a direct contributor to a scent but as a foundational building block for other aroma chemicals. ontosight.aismolecule.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol ontosight.ai |

| Appearance | Colorless liquid ontosight.ai |

| Boiling Point | 118-120 °C chemicalbook.com |

| Density | ~0.837 g/cm³ at 20°C ontosight.ai |

| Solubility | Sparingly soluble in water, soluble in organic solvents ontosight.ai |

The principal application of this compound in this industry is as a chemical intermediate. ontosight.ai Its structure is conducive to creating other compounds used in organic synthesis. For instance, it serves as an intermediate in the synthesis of 4-Chloro-4-methyl-1-pentene. chemicalbook.com This role as a reactive precursor allows for the development of a wide array of derivative compounds, some of which are valuable in fragrance applications. The process often involves leveraging its dual functionality—the alkene and the alcohol groups—to build more elaborate molecular architectures. These subsequent molecules may possess the specific and potent olfactory characteristics desired by perfumers.

A compelling example of its role as a precursor is in the synthesis of complex fragrance molecules with sought-after notes like sandalwood. While this compound itself does not possess a sandalwood scent, its derivatives can. For example, the compound (-)-(1'R)-2-methyl-4-(2',2',3'-trimethyl-3'-cyclopenten-1'-yl)-4-penten-1-al, which can be synthesized from precursors related to the terpene family, exhibits a distinct woody-sandalwood character. leffingwell.com This derivative combines the sandalwood note with marine and ozone-like undertones, resulting in a complex and tenacious fragrance profile. leffingwell.com This highlights a key strategy in fragrance chemistry: using simpler, less olfactively interesting molecules like this compound as scaffolds to build larger, more structurally complex molecules with unique and valuable scents.

Identification as Volatile Fragment in Biological Systems (e.g., Air-Aged Cholesterol)

Beyond its industrial applications, this compound has been identified as a volatile organic compound originating from the degradation of biological molecules. Specifically, it is one of fourteen volatile fragments detected from air-aged cholesterol. nih.gov A study utilizing gas chromatography-mass spectrometry analyzed the volatile compounds produced during the autoxidation of cholesterol. The formation of this compound and other identified compounds is believed to occur through the decomposition of sterol hydroperoxides, which are initial products of cholesterol oxidation. nih.gov

Table 2: Volatile Fragments Identified from Air-Aged Cholesterol

| Compound Identified |

|---|

| Ethanol |

| Acetic acid |

| Acetone |

| 2-Methylpropene |

| 2-Methyl-1-propanol |

| 2-Methyl-2-propanol |

| 2-Butanone |

| 2-Methylpropionic acid |

| 2-Methyl-2-butanol |

| 2-Pentanone |

| 3-Methyl-2-butanone |

| 2-Methyl-1-pentene |

| 2-Methyl-2-pentanol |

| This compound |

Source: Chem Phys Lipids. 1975. nih.gov

This finding is significant as it links a specific synthetic chemical to natural degradation pathways of a crucial biological lipid, providing insights into the complex chemistry of lipid peroxidation.

Advanced Analytical and Computational Investigations

Spectroscopic Characterization of 2-Methyl-4-penten-2-ol and its Derivatives

Spectroscopic methods provide a detailed view into the molecular framework of this compound. Each technique offers unique insights, from the connectivity of atoms to the nature of chemical bonds and the molecule's electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment within the molecule. While a publicly available, experimentally verified spectrum for this specific compound is not readily found, its features can be reliably predicted based on established principles and comparison with analogous structures like 2-methylpropan-2-ol and various pentene isomers. docbrown.infodocbrown.info

¹H NMR Spectrum: The proton NMR spectrum is expected to display five distinct signals:

Vinyl Protons (H-5, H-5'): These protons on the carbon-carbon double bond (C=CH₂) would appear furthest downfield, typically in the range of 5.0-6.0 ppm, due to the deshielding effect of the π-electron system. The terminal =CH₂ proton (H-5') would likely be a multiplet due to coupling with the other vinyl proton and the allylic protons. The internal vinyl proton (H-4) would also be a complex multiplet.

Allylic Protons (H-3): The two protons on the carbon adjacent to the double bond (-CH₂-) are expected to resonate in the range of 2.0-2.5 ppm. Their signal would appear as a doublet, split by the adjacent vinyl proton (H-4).

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary widely (e.g., 1.5-4.0 ppm) depending on solvent, concentration, and temperature, due to hydrogen bonding. It can be identified by its disappearance upon shaking the sample with D₂O. docbrown.info

Methyl Protons (H-1): The six protons of the two equivalent methyl groups attached to the tertiary carbon (-C(CH₃)₂) would produce a single, strong singlet in the upfield region, likely around 1.2-1.5 ppm. docbrown.info

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should exhibit six unique signals, one for each carbon atom in a different chemical environment:

Vinyl Carbons (C-4, C-5): The sp²-hybridized carbons of the double bond would appear significantly downfield. The internal carbon (C-4) is expected around 130-140 ppm, while the terminal carbon (C-5) would be slightly more upfield, around 115-125 ppm.

Tertiary Alcohol Carbon (C-2): The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen and would appear in the 65-75 ppm range. docbrown.info

Allylic Carbon (C-3): The sp³-hybridized carbon adjacent to the double bond would have a chemical shift in the range of 40-50 ppm.

Methyl Carbons (C-1, C-1'): The two equivalent methyl carbons attached to C-2 would be the most shielded carbons, appearing furthest upfield in the spectrum, typically between 25-30 ppm. docbrown.info Quaternary carbons, like C-2, often show weaker signals in ¹³C NMR spectra. youtube.com

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -C(H ₃)₂ (H-1) | 1.2 - 1.5 | Singlet |

| -OH | 1.5 - 4.0 | Broad Singlet |

| -CH ₂- (H-3) | 2.0 - 2.5 | Doublet |

| =CH - (H-4) | 5.0 - 6.0 | Multiplet |

| =CH ₂ (H-5) | 5.0 - 6.0 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C -1, C -1' | 25 - 30 |

| C -2 | 65 - 75 |

| C -3 | 40 - 50 |

| C -4 | 130 - 140 |

| C -5 | 115 - 125 |

The magnitude of the three-bond coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring the coupling constants, for instance between the allylic protons (H-3) and the vinyl proton (H-4), information about the time-averaged dihedral angle can be deduced. This allows for the determination of the relative populations of different staggered conformations (e.g., anti vs. gauche). nih.gov For unsaturated alcohols, intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bond can influence the conformational preference, potentially stabilizing certain rotamers. This interaction could be studied by observing the chemical shift of the hydroxyl proton in different non-polar solvents.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. shimadzu.com It is a primary method for assessing the purity of this compound and confirming its identity. nist.gov

In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component), which separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented.

The mass spectrum of this compound (molar mass 100.16 g/mol ) would show a molecular ion peak ([M]⁺) at m/z = 100. nist.gov However, for tertiary alcohols, this peak is often weak or absent due to the instability of the molecular ion. The most prominent peak (base peak) in the spectrum is often from the loss of a methyl group to form a stable oxonium ion.

Key predicted fragments for this compound include:

m/z = 85: Loss of a methyl radical (•CH₃) from the molecular ion. This is often a significant peak for tertiary alcohols.

m/z = 59: A cleavage alpha to the oxygen atom, resulting from the loss of an allyl radical (•CH₂CH=CH₂) to form the [C(CH₃)₂OH]⁺ ion. This is expected to be a very prominent peak.

m/z = 43: This can correspond to the isopropyl cation [(CH₃)₂CH]⁺ or an acetyl cation [CH₃CO]⁺, though the former is more likely. It can also correspond to the allyl cation [C₃H₅]⁺ resulting from fragmentation.

m/z = 41: Often corresponds to the allyl cation [CH₂=CH-CH₂]⁺.

The retention time from the gas chromatogram provides an additional layer of identification, and the integration of the peak area allows for the quantification of the compound's purity.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 100 | [C₆H₁₂O]⁺ | (Molecular Ion) |

| 85 | [C₅H₉O]⁺ | •CH₃ |

| 59 | [C₃H₇O]⁺ | •C₃H₅ (allyl radical) |

| 43 | [C₃H₇]⁺ or [C₃H₅]⁺ | •C₃H₅O or •C₃H₇O |

| 41 | [C₃H₅]⁺ | •C₃H₇O |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum for this compound, available from the NIST database, shows characteristic absorption bands that confirm its structure. nist.govnist.gov

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This is characteristic of the hydroxyl (-OH) group in an alcohol, with the broadening caused by intermolecular hydrogen bonding. docbrown.info

C-H Stretches (sp², sp³): Absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are due to the C-H stretching of the vinyl group (=C-H). Absorptions just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹) are from the C-H stretching of the sp³-hybridized methyl and methylene (B1212753) groups.

C=C Stretch: A medium to weak absorption band around 1640-1680 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.

C-O Stretch: A strong absorption in the fingerprint region, between 1150-1200 cm⁻¹, is indicative of the C-O stretching vibration of a tertiary alcohol. docbrown.info

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 3010 - 3100 | C-H stretch | Alkene (Vinyl) |

| 2850 - 2990 | C-H stretch | Alkane |

| 1640 - 1680 | C=C stretch | Alkene |

| 1150 - 1200 | C-O stretch | Tertiary Alcohol |

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is most effective for molecules containing chromophores, particularly conjugated π-electron systems. pressbooks.pub

This compound possesses an isolated (non-conjugated) carbon-carbon double bond. The primary electronic transition in this molecule is a π → π* transition within the vinyl group. For simple, non-conjugated alkenes, this transition requires high energy, corresponding to absorption in the deep UV region of the electromagnetic spectrum, typically with a maximum absorption (λ_max) around 170-180 nm. docbrown.infomasterorganicchemistry.com

Standard laboratory UV-Vis spectrophotometers generally operate in the 220-800 nm range. Therefore, this compound would be effectively transparent and show no significant absorbance in a routine UV-Vis spectrum. pressbooks.pub The presence of a significant absorption peak above 220 nm would suggest the presence of impurities containing conjugated systems or other chromophores. For the λ_max to shift into the accessible UV-Vis range, the π-system would need to be extended through conjugation with other double or triple bonds, or with carbonyl groups. docbrown.info

Computational Chemistry and Cheminformatics

Computational chemistry and cheminformatics are powerful tools for investigating the molecular properties of this compound. These methods allow for the detailed exploration of its electronic structure and the prediction of its physicochemical characteristics, which are crucial for understanding its behavior in chemical reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the reactions of unsaturated alcohols, providing insights into their mechanisms and kinetics. researchgate.net For a molecule like this compound, DFT calculations can elucidate its fundamental electronic properties.

A critical first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. This process involves finding the minimum energy structure on the potential energy surface (PES). For related unsaturated compounds, such as trans-2-methyl-2-pentenal, DFT methods like M06-2X with an appropriate basis set (e.g., AVTZ) have been used to establish the sequence of reaction steps and model the kinetics of reactions like ozonolysis. ontosight.ainist.gov Similar approaches can be applied to this compound to determine its ground-state geometry and explore the energy landscape of its various conformers. A PES scan can also help identify transition states for different reactions, providing a deeper understanding of the reaction mechanisms. For instance, in the enantioselective synthesis of related chiral tertiary allylic alcohols, computational studies have been instrumental in understanding the reaction pathways. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. wikipedia.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

For unsaturated alcohols, the HOMO is often associated with the π-bond of the alkene, making it susceptible to electrophilic attack. The LUMO, on the other hand, indicates the most likely site for nucleophilic attack. In a study on the ozonolysis of similar unsaturated compounds, the rate constants were analyzed in conjunction with theoretical calculations, which would involve FMO analysis to understand the reactivity with ozone. researchgate.net A detailed FMO analysis of this compound would map the distribution of these orbitals and provide quantitative data on their energy levels, offering a predictive tool for its chemical behavior.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the Lewis-like bonding pattern in a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This method is particularly useful for understanding charge delocalization and hyperconjugative interactions within a molecule.

In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are examined using second-order perturbation theory. guidechem.com These interactions, referred to as "delocalization" corrections, indicate deviations from the idealized Lewis structure and are a measure of electronic delocalization. guidechem.com For this compound, NBO analysis could reveal the extent of hyperconjugation between the C-C and C-H sigma bonds and the π* antibonding orbital of the double bond, as well as the delocalization of the oxygen lone pairs. This provides insight into the stability of the molecule and the distribution of electron density.

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MESP map uses a color spectrum to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor).

For this compound, the MESP surface would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the π-system of the double bond, indicating these are the most probable sites for electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen. This mapping provides a qualitative prediction of the molecule's reactivity and intermolecular interaction patterns.

Cheminformatics tools allow for the rapid prediction of various physicochemical properties that are important in many applications, including drug design and material science. These parameters include the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of rotatable bonds.

LogP is a measure of a compound's lipophilicity and influences its solubility and permeability. TPSA is defined as the surface sum over all polar atoms and is a good predictor of a molecule's ability to permeate cell membranes. nih.gov The number of rotatable bonds is a measure of molecular flexibility, which can impact bioavailability and binding affinity. duke.edu

For this compound, these parameters have been computationally predicted and are summarized in the table below.

| Parameter | Predicted Value | Reference |

|---|---|---|

| XLogP3-AA | 1.3 | guidechem.com |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | guidechem.comnih.gov |

| Rotatable Bond Count | 2 | guidechem.com |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms and kinetics involving this compound. Through the use of quantum chemical calculations, researchers can model reaction pathways, identify transition states, and predict the thermodynamic and kinetic parameters that govern the transformation of this tertiary alcohol. These theoretical investigations offer a molecular-level understanding that complements experimental findings and aids in the optimization of reaction conditions.

A significant area of focus for computational modeling has been the study of acid-catalyzed dehydration reactions of this compound. Density Functional Theory (DFT) has emerged as a common method to explore the potential energy surfaces of these reactions. Such studies typically model the initial protonation of the hydroxyl group, the subsequent loss of a water molecule to form a carbocation intermediate, and the various competing rearrangement and elimination pathways that lead to different isomeric products. The calculated activation energies for each elementary step allow for the prediction of the most favorable reaction channels.

Kinetic simulations based on the data obtained from computational studies can also be performed. By incorporating the calculated rate constants into kinetic models, the concentration profiles of reactants, intermediates, and products can be predicted as a function of time, temperature, and catalyst concentration. This predictive capability is invaluable for the rational design of synthetic processes with improved efficiency and selectivity.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound. The selection of a specific technique is dictated by the scale of the separation, the desired purity of the final product, and the nature of the impurities present in the mixture.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds such as this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative and qualitative information about the composition of a sample. The choice of the stationary phase within the GC column is crucial for achieving optimal separation. For general-purpose analysis, a non-polar stationary phase, such as polydimethylsiloxane, is often employed. However, for the separation of isomers or compounds with similar boiling points, a more polar stationary phase, like polyethylene (B3416737) glycol, may be required to enhance resolution. For example, gas chromatography has been used to show the complete conversion of acetaldehyde (B116499) after 5 hours in the synthesis of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is another valuable tool, particularly for preparative-scale purifications and the separation of this compound from non-volatile components. In normal-phase HPLC, a polar stationary phase like silica (B1680970) gel is used with a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. The composition of the mobile phase can be fine-tuned to achieve the desired retention and separation. Alternatively, reversed-phase HPLC, which utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of methanol (B129727) and water), can be effective for separating this compound from more polar impurities.

Preparative Chromatography , which can be performed using either GC or HPLC, is employed to isolate larger quantities of pure this compound. Preparative GC systems are equipped with larger columns to handle increased sample volumes, and the separated components are collected as they elute. Similarly, preparative HPLC utilizes larger columns and higher flow rates to facilitate the purification of gram to kilogram quantities of the compound.

Interactive Data Table: Chromatographic Methods for this compound

| Chromatographic Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Primary Application |

| Gas Chromatography (GC) | Polydimethylsiloxane | Helium, Nitrogen | FID, MS | Quantitative analysis, Impurity profiling |

| Gas Chromatography (GC) | Polyethylene Glycol | Helium, Nitrogen | FID, MS | Isomer separation |

| High-Performance Liquid Chromatography (HPLC) | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate | UV, RI | Preparative purification, Removal of non-volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed Phase) | Methanol/Water | UV, RI | Separation from polar impurities |

Crystallography and Solid-State Studies (if applicable to derivatives)

While this compound exists as a liquid under ambient conditions, its derivatives can form crystalline solids, which can be analyzed using X-ray crystallography. ontosight.ai This powerful analytical technique allows for the precise determination of the three-dimensional atomic arrangement within a crystal, providing valuable data on bond lengths, bond angles, and stereochemistry.

For instance, if this compound is incorporated as a ligand into a metal-organic framework (MOF) or a coordination complex, single-crystal X-ray diffraction can be utilized to elucidate the exact structure of the resulting material. This information is critical for understanding the coordination of the alcohol to the metal center and for establishing structure-property relationships.

In addition to X-ray diffraction, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be a valuable tool for characterizing derivatives of this compound in the solid state. Solid-state NMR provides insights into the local chemical environment of specific atomic nuclei, such as ¹³C and ¹H, within the solid material. This data complements the long-range structural information obtained from crystallographic studies.

Currently, there is limited publicly available crystallographic data for simple derivatives of this compound. However, the principles of these analytical techniques would be fully applicable if such crystalline derivatives were to be synthesized and investigated. The structural data obtained from these studies would be instrumental in understanding intermolecular interactions and crystal packing phenomena.

Environmental and Toxicological Research Perspectives

Ecotoxicological Investigations (e.g., Impact on Aquatic and Terrestrial Organisms)

There is a significant gap in the scientific literature regarding the ecotoxicological effects of 2-Methyl-4-penten-2-ol. No specific studies on its impact on key aquatic organisms (such as fish, daphnids, or algae) or terrestrial organisms were identified. While related saturated C6 alcohols generally exhibit low aquatic toxicity, the presence of the double bond in this compound could potentially alter its toxicological profile. Without direct experimental data, a definitive assessment of its ecotoxicological risk cannot be made.

Biological Activity and Interaction with Molecular Targets

Information on the specific biological activity and molecular targets of this compound is very limited. However, one study identified it as one of several volatile fragments produced during the autoxidation of cholesterol. This finding indicates that the compound can be formed in a biological context, although its subsequent physiological role or interaction with specific molecular targets remains uninvestigated. Further research is needed to understand any potential biological activities or mechanisms of action.

Modulation of Signaling Pathways and Effects on Enzymes/Receptors

Detailed research on the direct modulation of specific signaling pathways by this compound is not extensively documented in publicly available literature. However, the toxicology of unsaturated alcohols, particularly allylic alcohols, provides a framework for predicting its potential biological interactions.

Primary and secondary allylic alcohols are known to be metabolized by alcohol dehydrogenase (ADH) to form reactive α,β-unsaturated aldehydes. For instance, allyl alcohol is metabolized to the highly toxic acrolein, which can deplete glutathione (B108866) and cause damage to cellular macromolecules. wikipedia.org In contrast, tertiary alcohols, due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group, are not readily oxidized by ADH. This structural feature of this compound suggests a different metabolic fate and potentially a lower intrinsic toxicity compared to its primary and secondary counterparts.

While direct enzymatic inhibition or receptor binding studies for this compound are scarce, some research on similar structures offers insights. For example, 2-methyl-2,4-pentanediol has been shown to act as a competitive inhibitor of ascorbate (B8700270) oxidase. researchgate.net Given the structural similarities, it is plausible that this compound could interact with the active sites of certain enzymes, although specific targets have yet to be identified.

The general toxicological profile of short-chain unsaturated aliphatic alcohols indicates that they are generally less toxic than their saturated counterparts, though some can act as semiochemicals, including pheromones and attractants. mmsl.cz The toxicity of tertiary-butanol, a saturated tertiary alcohol, is considered low, though it can cause skin and eye irritation. nih.gov

Table 1: Comparative Toxicity of Related Alcohols

| Compound | Class | Primary Metabolic Pathway | Key Toxicological Concern |

| Allyl Alcohol | Primary Allylic Alcohol | Oxidation by ADH to acrolein | High hepatotoxicity, irritant |

| tert-Butanol | Tertiary Saturated Alcohol | Oxidation | Low systemic toxicity, irritant |

| This compound | Tertiary Allylic Alcohol | Not readily oxidized by ADH | Data not available |

This table is for illustrative purposes and based on general toxicological principles. Specific data for this compound is limited.

Potential in Pharmacology and Biochemistry

The unique structural features of this compound, namely the tertiary alcohol and the terminal double bond, make it a molecule of interest in synthetic chemistry and potentially in pharmacology. Allyl alcohol and its derivatives are recognized as versatile building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals. nbinno.com The allyl group is a key motif in many bioactive natural products and synthetic drugs, contributing to their anticancer and other pharmacological activities. nih.gov

While no specific pharmacological activities have been ascribed to this compound itself, its structure suggests possibilities for its use as a precursor or a scaffold in drug discovery. The tertiary alcohol functionality can be a site for derivatization to create esters or ethers with potentially altered biological activities. The presence of the double bond allows for a variety of chemical transformations, including addition reactions, which could be used to introduce new functional groups and modulate the molecule's properties.

In the field of biochemistry, this compound has been identified as one of the volatile fragments produced during the autoxidation of cholesterol. This finding suggests a potential role as a biomarker for oxidative stress, although further research is needed to establish a definitive link.

Mitigation Strategies for Environmental Impact

The volatility of this compound presents a potential for its release into the environment. Mitigation strategies are therefore important to minimize its environmental impact.

Microencapsulation and Derivatization to Less Volatile Adducts

Microencapsulation is a promising technique for controlling the release of volatile organic compounds (VOCs) like this compound. This process involves enclosing the volatile liquid within a protective shell, thereby reducing its evaporation rate and allowing for a controlled release over time. Various methods can be employed for microencapsulation, including spray-drying, interfacial polymerization, and coacervation. researchgate.netub.edu The choice of the shell material is crucial and can be tailored to the specific application. Materials such as modified starches, hydrocolloids, and proteins are often used to encapsulate hydrophobic substances. glatt.com

Table 2: Common Microencapsulation Techniques for Volatile Compounds

| Technique | Principle | Common Shell Materials | Advantages |

| Spray-Drying | Atomization of an emulsion into a hot air stream | Modified starches, maltodextrins, gum arabic | Cost-effective, scalable |

| Interfacial Polymerization | Polymerization reaction at the interface of two immiscible liquids | Polyamides, polyureas, polyesters | Good control over shell thickness and permeability |

| Coacervation | Phase separation of a polymer solution to form a coating | Gelatin, gum arabic, chitosan | Can encapsulate a wide range of core materials |

Derivatization offers another avenue to reduce the volatility of this compound. This involves chemically modifying the molecule to form a less volatile adduct. For alcohols, common derivatization reactions include esterification and etherification. sigmaaldrich.comyoutube.com By reacting the hydroxyl group of this compound with a suitable carboxylic acid or acyl chloride, an ester can be formed. Similarly, reaction with an alkyl halide can yield an ether. These derivatives generally have higher molecular weights and boiling points, and thus lower volatility, compared to the parent alcohol.

For instance, silylation, the reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for alcohols to increase their volatility for gas chromatography analysis, but the principle of converting the hydroxyl group to a less polar and potentially less volatile (depending on the silyl (B83357) group) derivative is relevant. sigmaaldrich.com The selection of the derivatizing agent can be tailored to achieve the desired physical and chemical properties of the final product.

Conclusion and Future Research Avenues

Summary of Key Research Findings on 2-Methyl-4-penten-2-ol

This compound, a tertiary alcohol with the chemical formula C6H12O, has been a subject of scientific inquiry primarily within the realms of organic synthesis and atmospheric chemistry. nist.govuni.luchemspider.com Research has established its role as a valuable intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor in the creation of 4-Chloro-4-methyl-1-pentene, a compound utilized in the surface modification of materials. chemicalbook.com

In the field of atmospheric science, the gas-phase reaction kinetics of this compound with ozone (O3) have been investigated. Studies have determined the rate constant for this reaction to be (4.27±0.44)×10⁻¹⁸ cm³molecule⁻¹s⁻¹ at 298 K and 760 Torr. researchgate.net This research is significant as unsaturated alcohols like this compound are classified as oxygenated biogenic volatile organic compounds (BVOCs) that contribute to the formation of secondary organic aerosols (SOA) in the troposphere. researchgate.netcopernicus.org The methyl group at the C2 position, adjacent to the hydroxyl group, introduces steric hindrance which, along with the electron-withdrawing effect of the hydroxyl group, influences its reactivity with ozone. researchgate.net

Identification of Knowledge Gaps and Emerging Research Questions

Despite the foundational research, significant knowledge gaps remain. The complete oxidation pathways and the full range of secondary organic aerosol products resulting from the atmospheric degradation of this compound are not yet fully understood. researchgate.net While the initial reaction rate with ozone is known, the subsequent reactions of the resulting radicals and the detailed chemical mechanisms require further elucidation.

Emerging research questions include:

What are the specific chemical structures and yields of the secondary organic aerosols formed from the oxidation of this compound under various atmospheric conditions?

How does the presence of other atmospheric pollutants, such as nitrogen oxides (NOx), influence the degradation pathways and product distribution of this compound? copernicus.org

What are the comprehensive environmental impacts of the degradation products of this compound?

Furthermore, while its use as a synthetic intermediate is acknowledged, the full scope of its potential applications in organic chemistry remains an open area for exploration. chemicalbook.comlookchem.com There is limited publicly available information on its application in areas like fragrance or flavor, with some sources explicitly stating it is not recommended for such uses. thegoodscentscompany.com

Interdisciplinary Research Opportunities

The study of this compound presents several opportunities for interdisciplinary collaboration:

Chemoinformatics and Atmospheric Science: Advanced computational models can be developed to predict the atmospheric lifetime and the formation of secondary pollutants from this compound. copernicus.org By integrating experimental kinetic data with computational chemistry, a more accurate picture of its atmospheric fate can be constructed. researchgate.netresearchgate.net The use of Simplified Molecular-Input Line-Entry System (SMILES) and other molecular descriptors can aid in building predictive models for its reactivity and environmental impact. copernicus.orgmolinstincts.com

Biotechnology and Environmental Science: Research into the biogenic sources of this compound and its potential role in plant-pathogen interactions could be a fruitful area. For example, related compounds like 4-penten-2-ol (B1585244) have been detected in rhizobacteria, suggesting potential roles in biocontrol. mdpi.com Investigating the biosynthetic pathways leading to this compound in various organisms could reveal new biological functions and applications.

Materials Science and Organic Synthesis: Exploring the use of this compound and its derivatives in the synthesis of novel polymers or functional materials is a promising avenue. Its bifunctional nature (a hydroxyl group and a double bond) allows for a variety of chemical modifications, making it a versatile building block.

Prospective Applications and Commercialization Potential of this compound and its Derivatives

The primary prospective application of this compound lies in its role as a chemical intermediate for the synthesis of higher-value chemicals. chemicalbook.comlookchem.com Its derivatives hold potential for various industrial uses.

The commercialization potential is currently linked to its availability as a research chemical and a building block for specialized syntheses. sigmaaldrich.comsynthonix.com Several chemical suppliers offer this compound, indicating a demand within the research and development sector of the chemical industry. thegoodscentscompany.comsigmaaldrich.comsigmaaldrich.com

Future commercialization could expand if new, scalable applications for its derivatives are discovered. For example, if derivatives of this compound are found to have valuable properties as pharmaceuticals, agrochemicals, or specialty polymers, its commercial importance would significantly increase. The development of efficient and cost-effective synthesis routes for both the parent compound and its derivatives will be crucial for any large-scale commercialization efforts.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-4-penten-2-ol, and how do reaction conditions influence isomer ratios?

- Methodology : The compound can be synthesized via acid-catalyzed aldol condensation of acetaldehyde, followed by rectification to isolate isomers. For example, a molar ratio of 4:1 (4-methyl-3-en-2-pentanol to 4-methyl-4-en-2-pentanol) was achieved using p-toluenesulfonic acid in a two-phase system . GC-MS and NMR are critical for quantifying isomer distributions and verifying purity.

- Experimental Design : Vary catalyst type (e.g., Brønsted vs. Lewis acids), solvent polarity, and temperature to optimize selectivity. Monitor reaction progress via in-situ FTIR or HPLC .

Q. How can structural features of this compound be characterized to distinguish it from similar unsaturated alcohols?

- Techniques :

- Canonical SMILES :

CC(C=C(C)C)Ofor unambiguous structural identification . - Spectroscopy : Compare H NMR chemical shifts of allylic protons (δ 5.2–5.6 ppm) and hydroxyl groups (δ 1.2–1.5 ppm) with reference databases .

- Chromatography : Use retention indices in GC-MS with polar columns (e.g., DB-WAX) to resolve co-eluting isomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and fume hoods to avoid dermal/ocular exposure .

- Store in airtight containers away from oxidizers (e.g., ozone) due to its unsaturated structure, which may enhance reactivity .

Advanced Research Questions

Q. How does the γ-hydroxyl group and methyl substitution in this compound influence its reactivity in Diels-Alder and photooxygenation reactions?

- Mechanistic Insights :

- Under acidic conditions, the compound generates allyl cations that act as dienophiles in Diels-Alder reactions with cyclopentadiene, yielding norbornenylcarbinols .

- Photooxygenation with singlet oxygen (O) produces hydroperoxides, which can be stabilized using radical scavengers (e.g., BHT). Analyze products via H NMR or LC-MS .

Q. What are the kinetic parameters for the gas-phase reaction of this compound with ozone, and how do structural modifications alter its atmospheric lifetime?

- Methodology :

- Use absolute rate methods in smog chambers to determine rate constants. Reported = cm molecule s, lower than 4-penten-2-ol due to electron-donating methyl groups reducing electrophilic attack .

- Compare with computational models (e.g., DFT) to predict substituent effects on reactivity .

Q. Can this compound serve as a precursor for terpenoid derivatives, and what catalytic systems enhance selectivity?

- Synthetic Applications :

- Dehydrative cyclodimerization with acid catalysts yields dimethylated limonenes. Optimize yields by adjusting catalyst loading (e.g., 5–10 mol% HSO) and reaction time .

- Test heterogeneous catalysts (e.g., montmorillonite-supported Pd) for hydrogenation to saturated alcohols, monitoring selectivity via GC .

Q. How do computational models explain the electronic and steric effects of this compound in catalytic systems?

- Computational Approaches :

- Perform DFT calculations to map electron density around the hydroxyl and alkene groups. Compare charge distribution with analogs (e.g., 4-methyl-3-penten-2-one) to rationalize divergent reactivities .

- Simulate transition states for ozonolysis or hydrogenation to identify steric bottlenecks caused by the methyl group .

Contradictions & Limitations

- and describe distinct reactivity profiles (Diels-Alder vs. ozonolysis), reflecting context-dependent behavior. For example, the methyl group enhances stability in acid-catalyzed reactions but reduces ozonolysis rates .

- Computational models in require experimental validation for steric/electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。